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Sucrosofate Potassium

Cat. No.: B1603907
CAS No.: 76578-81-9
M. Wt: 1413.7 g/mol
InChI Key: ZLYYTLMQNBUBHA-NGOJJLSFSA-F
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Description

Historical Trajectory and Initial Academic Investigations of Sucrosofate (B108227) Potassium

The conceptual origins of sucrosofate potassium are intertwined with the development of sucralfate (B611045), a well-established gastroprotective agent. usbio.netmedchemexpress.com Sucralfate is a complex of sucrose (B13894) octasulfate and aluminum hydroxide (B78521). caymanchem.com Initial research into the components of sucralfate led to the investigation of the sucrose octasulfate moiety itself, and its various salt forms, including the potassium salt. caymanchem.comnih.gov

Early academic inquiries were largely centered on understanding the mechanisms behind the therapeutic effects of sucralfate. These studies revealed that the sucrose octasulfate component plays a crucial role. It was discovered that due to its highly anionic nature, it could adhere to ulcerated gastric mucosa, forming a protective barrier against the corrosive actions of pepsin and acid. vulcanchem.com Furthermore, research indicated that sucrose octasulfate could bind to and stabilize growth factors, such as acidic fibroblast growth factor (aFGF), a finding that hinted at its broader potential beyond simple barrier formation. nih.gov These initial investigations laid the groundwork for exploring the distinct properties and applications of this compound, independent of the aluminum complex.

Significance and Uniqueness of this compound's Chemical Scaffold in Fundamental Research

The chemical structure of this compound is fundamental to its scientific importance. The molecule consists of a sucrose core where eight of the hydroxyl groups are esterified to sulfuric acid, resulting in a polyanionic compound with a significant negative charge density. vulcanchem.com This high charge is a defining feature, driving its interactions with a variety of biological molecules and surfaces.

The key structural and physicochemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC₁₂H₁₄K₈O₃₅S₈
Molecular Weight1287.5 g/mol
AppearanceWhite to off-white powder
Purity (HPLC)≥95%
SolubilitySparingly soluble in water

This table is based on data from multiple sources. aaronchem.comusbio.net

The dense clustering of sulfate (B86663) groups allows this compound to mimic the binding properties of endogenous polyanionic macromolecules like heparin. caymanchem.comnih.gov This mimicry is a cornerstone of its activity in various biological systems. For instance, its ability to bind to growth factors like aFGF and vascular endothelial growth factor (VEGF) is attributed to these electrostatic interactions. vulcanchem.comnih.gov This binding can protect these growth factors from denaturation and modulate their activity, a property that is of great interest in fields like oncology and regenerative medicine. vulcanchem.comnih.gov

The structural complexity of this compound also presents challenges and opportunities in computational chemistry. Modeling its three-dimensional conformation is difficult due to the high number of atoms and the molecule's flexibility. vulcanchem.com However, understanding its conformational dynamics is crucial for elucidating the precise nature of its interactions with biological targets.

Delineation of Key Academic Research Frontiers for this compound

The unique properties of this compound have opened up several promising avenues of academic research.

One of the most significant areas of investigation is its use in advanced drug delivery systems. medchemexpress.comsmolecule.com Specifically, this compound is a critical component in the formulation of nanoliposomal drug carriers. medchemexpress.comtga.gov.au For example, it is used to create a precipitated, gelated state of the chemotherapeutic agent irinotecan (B1672180) within liposomes. tga.gov.autga.gov.au This formulation, known as nanoliposomal irinotecan (nal-IRI), has demonstrated improved pharmacokinetic profiles and enhanced tumor biodistribution compared to the free drug. researchgate.nettga.gov.au Research in this area focuses on optimizing the liposomal formulation, understanding the release kinetics of the encapsulated drug, and exploring its efficacy in various cancer models. nih.govacs.org

Another active research frontier is the exploration of this compound's role as a modulator of growth factor activity. vulcanchem.comcaymanchem.com Building on the initial findings with aFGF, researchers are investigating its interactions with other growth factors and the downstream cellular effects. nih.gov This includes its potential to inhibit angiogenesis by sequestering pro-angiogenic factors like VEGF, which has implications for cancer therapy. vulcanchem.com

Furthermore, the ability of sucrose octasulfate to interact with thrombin has led to its investigation as a potential anticoagulant, acting as a heparin surrogate. caymanchem.com This line of inquiry explores the structure-activity relationship of sulfated saccharides in the context of coagulation biochemistry.

Recent research has also employed advanced analytical techniques, such as fluorescence lifetime imaging microscopy (FLIM), to study the nanoscale organization of drugs like irinotecan within sucrosofate-based liposomal formulations. acs.org These studies provide unprecedented insights into the physical state of the drug within the carrier, which is crucial for understanding its stability and release characteristics. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28K8O42S8 B1603907 Sucrosofate Potassium CAS No. 76578-81-9

Properties

CAS No.

76578-81-9

Molecular Formula

C12H28K8O42S8

Molecular Weight

1413.7 g/mol

IUPAC Name

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate

InChI

InChI=1S/C12H22O35S8.8K.7H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;7*1H2/q;8*+1;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;/m1.............../s1

InChI Key

ZLYYTLMQNBUBHA-NGOJJLSFSA-F

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Other CAS No.

76578-81-9

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for Sucrosofate Potassium

Classical and Modern Methodologies for Sucrosofate (B108227) Potassium Synthesis

The synthesis of Sucrosofate Potassium, a molecule with the chemical formula C₁₂H₁₄K₈O₃₅S₈, is a precise process built upon the foundational chemistry of its sucrose (B13894) backbone. vulcanchem.comalfa-chemistry.com Methodologies for its creation involve the complete sulfation of all eight hydroxyl groups on the sucrose molecule.

Multi-Step Synthesis Pathways and Optimization

The classical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product. savemyexams.comlibretexts.org The primary pathway involves two key transformations: the sulfation of sucrose followed by neutralization.

Sulfation: The core reaction is the esterification of the eight hydroxyl (-OH) groups on the sucrose molecule to form sulfate (B86663) esters (-OSO₃H). This is typically achieved by treating sucrose with a strong sulfating agent. Common agents include sulfur trioxide complexes, such as a sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex, to moderate the reactivity and prevent degradation of the carbohydrate backbone. vulcanchem.com

Neutralization: Following the complete sulfation of the sucrose molecule, the resulting acidic sucrose octasulfate is neutralized with a potassium base, typically potassium hydroxide (B78521) (KOH), to form the octapotassium salt. vulcanchem.com

Optimization of this pathway focuses on several critical parameters:

Reaction Control: Maintaining controlled conditions is crucial to ensure complete sulfation at all eight hydroxyl positions without causing charring or cleavage of the glycosidic bond of the sucrose molecule. vulcanchem.com

Purification: The final product is a highly ionic and hygroscopic polyanion. vulcanchem.com Its purification presents significant challenges, often requiring specialized techniques to remove impurities and isolate the this compound salt with high purity.

Yield: Maximizing the yield of the per-sulfated product while minimizing partially sulfated byproducts is a key goal of process optimization.

The general synthetic route can be summarized as follows: C₁₂H₂₂O₁₁ + 8 SO₃·Complex → C₁₂H₁₄O₁₁(SO₃H)₈ + 8 Complex C₁₂H₁₄O₁₁(SO₃H)₈ + 8 KOH → C₁₂H₁₄K₈O₃₅S₈ + 8 H₂O

Stereoselective and Regioselective Synthesis Approaches for this compound

In the context of this compound synthesis, stereoselectivity is inherently determined by the starting material, D-sucrose, which possesses a defined stereochemistry that is retained throughout the synthetic process. The primary challenge lies in achieving regioselectivity, specifically the exhaustive and non-selective sulfation of all eight distinct hydroxyl groups.

However, the principles of regioselective synthesis become highly relevant when the goal is to create partially sulfated sucrose analogues, which may have different biological or chemical properties. Achieving regioselective sulfation requires sophisticated strategies to differentiate between the three primary and five secondary hydroxyl groups of sucrose, which exhibit different reactivities.

Key considerations for regioselective approaches include:

Protecting Groups: Utilizing protecting group chemistry to temporarily block certain hydroxyl groups, allowing for the selective sulfation of the remaining free groups.

Enzyme-Catalyzed Reactions: Employing enzymes that can catalyze sulfation at specific positions on the sucrose molecule. smolecule.com

Reagent Control: Using sterically hindered sulfating agents that may preferentially react with the more accessible primary hydroxyl groups.

While the industrial production of this compound targets complete sulfation, research into regioselective synthesis is crucial for developing novel sulfated sugar-based compounds. nih.gov

Sustainable and Green Chemistry Principles in this compound Production

Modern synthetic chemistry increasingly emphasizes the incorporation of green and sustainable practices to minimize environmental impact. researchgate.net For the production of this compound, these principles can be applied to various aspects of the synthesis.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Developing more efficient purification techniques to reduce solvent usage and waste streams. Optimizing reaction conditions to maximize yield and minimize byproduct formation.
Atom Economy Utilizing sulfating agents and reaction pathways that maximize the incorporation of reactant atoms into the final product.
Use of Less Hazardous Chemicals Exploring alternative, less hazardous sulfating reagents to replace harsher traditional ones. Using greener solvents with lower toxicity and environmental impact.
Catalysis Investigating catalytic methods for sulfation that can proceed under milder conditions and with higher selectivity. This includes the use of biocatalysts like immobilized enzymes. echemi.com
Energy Efficiency Designing synthetic routes that can be performed at ambient temperature and pressure, reducing the overall energy consumption of the process. rsc.org

One promising area is the use of biocatalysis, such as employing sulfotransferases, which could offer high selectivity and operate under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. smolecule.comechemi.com

Exploration of this compound Analogues and Derivatives through Chemical Modification

The structural backbone of this compound offers opportunities for chemical modification to create analogues and derivatives with tailored properties. These efforts are driven by the search for compounds with enhanced or novel functionalities.

Structure-Directed Synthesis of Modified Sucrosofates

The synthesis of modified sucrosofates, or analogues, involves the systematic alteration of the parent molecule's structure. Sucrosofate itself is considered a chemical analogue of the natural anticoagulant heparin. ncats.io The directed synthesis of new analogues could involve several strategies:

Alternative Disaccharide Cores: Replacing the sucrose core with other disaccharides (e.g., lactose, maltose) before the sulfation step to create a family of related sulfated polysaccharides.

Different Counter-ions: Neutralizing the sucrose octasulfate acid with bases other than potassium hydroxide to produce different salt forms (e.g., sodium, ammonium (B1175870), triethylammonium), which can affect physical properties and applications, such as in drug delivery systems. google.commdpi.com

These structure-directed modifications allow for the exploration of structure-activity relationships, where changes in molecular architecture are correlated with changes in chemical or physical behavior.

Functional Group Interconversion and C-H Activation in Sucrosofate Chemistry

Advanced synthetic strategies like functional group interconversion (FGI) and carbon-hydrogen (C-H) activation represent potential, albeit challenging, avenues for creating novel this compound derivatives.

Functional Group Interconversion (FGI): FGI refers to the transformation of one functional group into another. wikipedia.orgfiveable.mesolubilityofthings.com In the context of this compound, the primary functional groups are the sulfate esters. Theoretical FGI strategies could include:

Conversion of the sulfate esters (-OSO₃K) into other functionalities. This would be a formidable chemical challenge due to the stability of the sulfate group but could open pathways to entirely new classes of derivatives. For example, converting a sulfate into a good leaving group could allow for subsequent nucleophilic substitution. ub.edu

C-H Activation: C-H activation is a powerful modern technique that allows for the direct functionalization of otherwise inert C-H bonds, simplifying synthetic routes by avoiding pre-functionalization steps. manchester.ac.ukmt.comnih.govsigmaaldrich.com The application of C-H activation to a complex, highly oxygenated molecule like this compound is a frontier concept with significant hurdles:

Selectivity: The molecule contains multiple C-H bonds in different chemical environments. Achieving selective activation at a single desired position would be extremely difficult.

Reaction Conditions: Many C-H activation catalysts and conditions might not be compatible with the sensitive glycosidic linkage or the multiple sulfate ester groups present in the molecule. noelresearchgroup.com

While the direct application of these advanced methods to this compound is not widely documented and remains a significant synthetic challenge, they represent a conceptual toolkit for the future design and synthesis of next-generation derivatives.

Reaction Kinetics and Mechanistic Pathways of this compound Formation

This compound, a potassium salt of sucrose octasulfate, is a fully substituted ester of sucrose where all eight hydroxyl groups are esterified by sulfuric acid. plos.orgresearchgate.net The synthesis of this highly sulfated disaccharide is a critical process, dictating its purity and subsequent performance, particularly in pharmaceutical applications.

The primary mechanistic pathway for the formation of sucrosofate involves the sulfation of sucrose. This reaction is typically carried out using a potent sulfating agent, such as a pyridine-sulfur trioxide complex or a triethylamine-sulfur trioxide complex. googleapis.compatsnap.com The general mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety on the oxygen atoms of the hydroxyl groups of sucrose. Pyridine (B92270) or triethylamine (B128534) acts as a carrier for the highly reactive SO₃ and as a base to neutralize the sulfuric acid byproduct, driving the reaction towards completion.

A common synthetic method involves the following steps:

Sucrose is dissolved in a suitable solvent, such as pyridine or triethylamine. patsnap.comgoogleapis.com

A sulfur trioxide complex (e.g., pyridine-sulfur trioxide) is added to the solution. googleapis.com

The reaction mixture is heated to facilitate the complete sulfation of all eight hydroxyl groups. For instance, a reaction may be held at 65°C for several hours. googleapis.com

Following the reaction, the product exists as a thick oil or resinous material. googleapis.comgoogleapis.com

The pH is then adjusted using a potassium base, such as potassium hydroxide (KOH), to form the potassium salt (this compound) and precipitate it from the solution. patsnap.comgoogleapis.com

The crude product is then purified, often through recrystallization, to yield the final, high-purity this compound. patsnap.comgoogleapis.com

While detailed kinetic studies specifically for the formation of this compound are not extensively published, the process is governed by factors typical of esterification reactions. Reaction kinetics are influenced by temperature, reactant concentrations, and the efficiency of the base in neutralizing the acid byproduct. patsnap.comscbt.com For example, different reaction temperatures and durations (e.g., 60-65°C for three hours versus 75-80°C for two hours) can be employed to optimize the yield and purity of the final product. patsnap.com The complete sulfation of the sucrose molecule can be confirmed using analytical techniques like two-dimensional and deuterium-induced, differential-isotope-shift Nuclear Magnetic Resonance (NMR), which can fully assign all ¹H and ¹³C resonances. nih.gov

Design and Synthesis of this compound as a Trapping Agent in Nanocarrier Systems

This compound has been strategically designed and synthesized for a crucial role as a trapping agent in nanocarrier systems, most notably in liposomal drug delivery. medsinfo.com.autga.gov.au Its unique properties make it highly effective at encapsulating and stabilizing certain drug molecules within nanocarriers like liposomes.

Design Principles: The design of sucrosofate as a trapping agent is based on its structure as a highly charged, nonpolymeric polyanion. scbt.com The eight negatively charged sulfate groups provide a strong electrostatic potential. scbt.compatsnap.com This allows it to interact with cationic or amphipathic drug molecules, such as the chemotherapeutic agent irinotecan (B1672180). tga.gov.augoogle.com This interaction leads to the formation of an insoluble salt complex, which precipitates inside the aqueous core of the liposome. medsinfo.com.autga.gov.au This precipitation creates a high concentration gradient that drives more drug into the liposome, resulting in exceptionally high drug-to-lipid ratios and stable encapsulation. nih.gov This "remote loading" or "active loading" technology significantly improves drug loading efficiency and reduces leakage compared to passive encapsulation methods. nih.gov

Synthesis of Nanocarrier Systems: The synthesis of a nanocarrier system using this compound as a trapping agent does not involve the synthesis of the compound itself, but rather its incorporation into a liposome. The process for creating a nanoliposomal formulation, such as the one used for irinotecan (Onivyde®), generally follows these steps:

Preparation of Trapping Agent Liposomes: A solution of a sucrosofate salt is prepared. Often, a triethylammonium (B8662869) (TEA) salt of sucrose octasulfate is used to create a transmembrane gradient. google.com Lipids, such as distearoylphosphatidylcholine (DSPC), cholesterol, and a PEGylated lipid (like MPEG-2000-DSPE), are dissolved in an alcohol and hydrated with the sucrosofate salt solution to form multilamellar vesicles. tga.gov.augoogle.com

Vesicle Sizing: The lipid suspension is then subjected to an extrusion process, where it is passed through polycarbonate membranes with a defined pore size (e.g., 110 nm) to produce small, unilamellar vesicles with a uniform size distribution. tga.gov.au

Creation of Transmembrane Gradient: The exterior buffer of the liposomes is exchanged to create a chemical gradient (e.g., a pH or ion gradient) between the sucrosofate-containing interior and the external medium. google.com

Drug Loading: The active drug, such as irinotecan, is added to the external buffer. The drug, in its permeable form, crosses the lipid bilayer into the liposome's aqueous core. google.com

Intraliposomal Precipitation: Inside the liposome, the drug encounters the highly concentrated sucrosofate. The resulting electrostatic interaction forms a stable, insoluble drug-sucrosofate salt complex, which precipitates or forms a gelated state. medsinfo.com.autga.gov.au This "trapping" prevents the drug from leaking out and allows for the accumulation of high drug concentrations within the liposome. nih.gov Cryo-transmission electron micrographs have shown that this process can result in the formation of bundled drug fibers inside the liposome. nih.gov

This sophisticated design and synthesis strategy results in a stable nanocarrier with a high payload of the active drug, prolonged circulation time in the body, and controlled release characteristics. tga.gov.aunih.gov

Data Tables

Table 1: Example Composition of a Sucrosofate-Based Liposomal Nanocarrier (Onivyde®) This table details the components used in the formulation of the nanoliposomal irinotecan product, which utilizes this compound as the drug entrapment agent.

ComponentFunctionConcentration (mg/mL)
Irinotecan (anhydrous base)Active Pharmaceutical Ingredient4.3
Distearoylphosphatidylcholine (DSPC)Main lipid component (bilayer)6.81
CholesterolLipid bilayer stabilizer2.22
MPEG-2000-DSPEPEGylated lipid (stealth)0.12
This compound Drug Entrapment Agent 2.02
HEPESBuffering Agent4.05
Sodium ChlorideIsotonicity Reagent8.42
Data sourced from TGA Product Information. tga.gov.au

Table 2: Head-to-Head Comparison of Trapping Agents for Irinotecan Liposomes This table summarizes findings from a study comparing different trapping agents for loading irinotecan (CPT-11) into liposomes.

Trapping AgentFormulation NameKey Findings
Ammonium Sulfate (AS)AS liposomal CPT-11Standard trapping agent, used as a baseline for comparison.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)TEA-SBE-β-CD liposomal CPT-11Intermediate performance in drug retention and efficacy.
Sucrose Octasulfate (SOS) TEA-SOS liposomal CPT-11 Showed bundled CPT-11 fibers inside liposomes, demonstrated slower drug release, prolonged circulation time, and significantly improved antitumor efficiency compared to the other agents.
Data sourced from a comparative study on trapping agents. nih.gov

Advanced Analytical Characterization of Sucrosofate Potassium

High-Resolution Spectroscopic Techniques for Structural Elucidation of Sucrosofate (B108227) Potassium

Spectroscopic methods are fundamental in piecing together the molecular architecture of Sucrosofate Potassium, from its basic connectivity to its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound. Proton (¹H) NMR is routinely used to verify that the core structure conforms to that of a sucrose (B13894) molecule. usbio.netpharmaffiliates.com The complexity of the spectrum, with overlapping signals from the 14 non-exchangeable protons on the sucrose skeleton, requires high-field instruments for resolution.

Beyond basic structural confirmation, NMR can be used to study the binding of the sucrose octasulfate anion to other molecules. ncats.ioncats.io Furthermore, the analysis of the potassium counter-ion itself is possible through ³⁹K NMR. However, this technique is inherently challenging as the ³⁹K nucleus is quadrupolar, which often results in broad spectral lines, making it more suitable for studying ion-binding environments through relaxation rate measurements rather than for high-resolution structural data. huji.ac.il

Table 1: Representative NMR and Physicochemical Data for this compound
ParameterSpecificationReference
Identity (¹H NMR)Conforms to Structure usbio.net
Specific Rotation+34.7° (c = 1.0, Water) lgcstandards.com
AppearanceWhite to Off-White Solid/Powder lgcstandards.comusbio.net
SolubilitySparingly soluble in water lgcstandards.comusbio.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound. The determined exact mass can be compared to the theoretical mass calculated from its molecular formula, C₁₂H₁₄K₈O₃₅S₈. lgcstandards.comechemi.com

However, the analysis of sucrose octasulfate by mass spectrometry is challenging. researchgate.net Its highly polar and ionic nature makes it difficult to analyze using direct electrospray ionization (ESI), as the multiply charged negative precursor ion is fragile and prone to extensive fragmentation in the gas phase. researchgate.net To overcome this, techniques such as ion-pair reversed-phase chromatography coupled with ESI tandem mass spectrometry (MS/MS) are employed. researchgate.net This approach allows for the sensitive and specific determination of the intact molecule.

Table 2: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₁₂H₁₄K₈O₃₅S₈ lgcstandards.comusbio.netechemi.com
Molecular Weight1287.55 g/mol lgcstandards.comusbio.net
Exact Mass1285.4177834 u echemi.com
Monoisotopic Mass1285.4177834 u echemi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and provide insights into its conformational state.

FT-IR Spectroscopy is particularly useful for identifying the prominent sulfate (B86663) groups (S=O and S-O stretching vibrations) and the carbohydrate backbone (C-O stretching and C-H bending vibrations). pharmaffiliates.com For solid-state analysis, the sample is typically prepared by grinding it with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet, as KBr is transparent to infrared radiation. drawellanalytical.comrdd.edu.iq

Raman Spectroscopy serves as a complementary technique. It is highly sensitive to the symmetric stretching vibrations of the sulfate groups, which are expected to produce strong and characteristic signals in the Raman spectrum. researchgate.net While direct Raman spectra for this compound were not available in the consulted research, analysis of related potassium sulfate compounds shows characteristic bands between 400 and 1150 cm⁻¹. researchgate.net This technique can also be employed to study the interactions and intercalation of potassium in layered structures. uniroma1.it

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Architecture of this compound

Chromatographic and Electrophoretic Methodologies for Purity and Isomeric Analysis of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from potential impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound, with specifications often requiring a purity of ≥95%. usbio.net Due to the molecule's highly polar and acidic nature, standard reversed-phase HPLC methods are often ineffective. sielc.com

Method development focuses on specialized approaches to achieve adequate retention and separation. One effective strategy is ion-pair reversed-phase chromatography, where a reagent is added to the mobile phase to form a neutral complex with the anionic analyte, allowing it to be retained on a non-polar stationary phase like C18. researchgate.netresearchgate.net Another approach involves using specialized columns designed for polar compounds, such as the BIST A+ column. sielc.com Detection can be challenging as the molecule lacks a strong UV chromophore; therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are often employed. lgcstandards.comresearchgate.net Validation of the HPLC method is performed according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness. nih.gov

Table 3: Typical HPLC Method Parameters for Sucrosofate Analysis
ParameterDescriptionReference
TechniqueIon-Pair Reversed-Phase UPLC/HPLC researchgate.net
Stationary PhaseC18 or specialized polar columns (e.g., BIST A+) researchgate.netsielc.comnih.gov
Purity Specification≥95% usbio.net
DetectorMass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) lgcstandards.comresearchgate.net

Capillary Electrophoresis (CE) and Microfluidic Separations for Complex Mixtures

Capillary electrophoresis (CE) has emerged as a powerful and highly efficient separation technique for the analysis of a wide range of molecules, from small ions to large proteins. mdpi.com Its versatility, high speed, and minimal sample and reagent requirements make it particularly suitable for the analysis of complex mixtures in various fields, including food science and pharmaceuticals. mdpi.comresearchgate.net In the context of this compound, CE can be employed for quality control, characterization, and quantification. mdpi.com The fundamental principle of CE lies in the separation of ions in an electric field based on their electrophoretic mobility. scielo.br The choice of an appropriate background electrolyte (BGE) is a critical step in developing a robust CE method, as it can significantly impact peak symmetry and the reliability of the analysis. scielo.br

While direct applications of CE to this compound are not extensively detailed in the available literature, the technique's utility for analyzing related compounds and its inherent advantages suggest its strong potential. For instance, CE has been successfully used for the determination of preservatives like potassium sorbate (B1223678) in food products. researchgate.net The development of a CE method for this compound would involve optimizing the BGE composition, including the co-ion and counter-ion, to achieve efficient separation. scielo.br Furthermore, coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity, allowing for the identification and quantification of this compound and any related impurities in complex matrices. nih.gov

Microfluidic separation, a miniaturized form of CE, offers further advantages in terms of speed, sample throughput, and integration of analytical steps. mdpi.com This technology allows for the development of automated, "lab-on-a-chip" systems that can perform sample preparation, separation, and detection on a single device. mdpi.com The application of microfluidic separations to this compound could enable rapid, high-throughput analysis, which is particularly valuable in pharmaceutical quality control and research settings.

Chemical Derivatization Strategies for Enhanced Analytical Detection of this compound

The analytical detection of highly polar and polyanionic molecules like this compound can present challenges for certain analytical techniques, particularly mass spectrometry. researchgate.net Chemical derivatization is a strategy employed to modify the analyte's chemical structure to improve its detectability and chromatographic behavior.

One of the primary challenges in the mass spectrometric detection of sucrose octasulfate is the formation of stable precursor ions. researchgate.net Direct electrospray of a sucrose octasulfate solution may not yield a strong response in negative ion mode due to the molecule's ionic nature in aqueous solutions. researchgate.net To overcome this, derivatization strategies can be employed to form complex ions with counterions. researchgate.net For instance, the formation of complex ions with tetraalkyl ammonium (B1175870), cesium, sodium, or ammonium and ammine salts has been investigated to produce singly charged positive complex ions, which can prevent fragmentation and enhance the signal in mass spectrometry. researchgate.net

Another approach involves ion-pair reversed-phase chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte. This strategy has been successfully used for the determination of sucrose octasulfate in biological matrices like dog plasma and urine, coupled with ultra-performance liquid chromatography and tandem mass spectrometry (UPLC-MS/MS). researchgate.net

While specific derivatization protocols for this compound are not extensively documented, the principles applied to sucrose octasulfate are directly relevant. The goal of any derivatization strategy for this compound would be to:

Enhance ionization efficiency for mass spectrometry.

Improve chromatographic retention and peak shape in liquid chromatography.

Increase the sensitivity and specificity of the analytical method.

The selection of a derivatization reagent and method would depend on the specific analytical technique being used and the matrix in which the this compound is being analyzed.

Biophysical Characterization Techniques in this compound Studies

Biophysical techniques are invaluable for understanding the structural and functional properties of molecules like this compound, especially in the context of their interactions with other biological macromolecules. These methods provide insights into conformational changes, molecular interactions, and thermal stability.

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure and conformational changes of chiral molecules, including proteins and nucleic acids. creative-biostructure.combiorxiv.org It measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary and tertiary structure of macromolecules. creative-biostructure.comnih.gov

In the context of this compound, CD spectroscopy can be used to investigate its interaction with proteins. For example, studies have shown that soluble sucrose octasulfate (SOS) can induce conformational changes in proteins like acidic fibroblast growth factor (aFGF). These changes, which can be detected by alterations in the CD spectrum, often indicate a more ordered and compact conformation of the protein in the presence of SOS. nih.gov This suggests that this compound can influence the structural integrity of proteins it interacts with.

The binding of a ligand, such as this compound, to a protein can cause subtle to significant changes in the protein's secondary or tertiary structure, which are detectable by CD spectroscopy. creative-biostructure.com These spectral changes provide evidence of the interaction and can offer insights into the nature of the conformational adjustments. nih.govnih.gov

Key Parameters from CD Spectroscopy:

ParameterDescriptionRelevance to this compound Studies
Molar Ellipticity The CD signal normalized for concentration, path length, and number of residues.Changes in molar ellipticity upon addition of this compound indicate conformational changes in the interacting molecule. nih.gov
Wavelength of Maxima/Minima Specific wavelengths at which the CD signal is at a maximum or minimum, characteristic of different secondary structures.Shifts in these wavelengths can signify alterations in the secondary structure content (e.g., α-helix, β-sheet) of a protein upon binding to this compound.

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule. frontiersin.org It can provide information on binding affinities, conformational changes, and the local environment of a fluorescent probe.

In studies involving this compound, fluorescence spectroscopy can be utilized to demonstrate its binding to other molecules, such as proteins. For instance, the interaction between soluble sucrose octasulfate (SOS) and acidic fibroblast growth factor (aFGF) has been demonstrated using fluorescence-based competitive binding assays. These assays measure the displacement of a fluorescent probe from the protein's binding site by SOS, providing evidence of a direct interaction.

Furthermore, changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon the addition of this compound can indicate binding and subsequent conformational changes. researchgate.net The fluorescence emission spectrum of a fluorophore is sensitive to its local environment; thus, a shift in the emission maximum or a change in fluorescence intensity can signify that the fluorophore has moved to a more or less polar environment as a result of the interaction. acs.org

Applications of Fluorescence Spectroscopy in this compound Research:

ApplicationDescriptionExample
Binding Assays To determine the affinity and stoichiometry of the interaction between this compound and a target molecule.Competitive binding assays where this compound displaces a fluorescently labeled ligand from a protein.
Conformational Change Detection To monitor structural changes in a protein upon binding to this compound.Changes in the intrinsic tryptophan fluorescence of a protein upon titration with this compound.
FRET Studies Förster Resonance Energy Transfer (FRET) can be used to measure distances between a fluorescent donor and acceptor, providing information on the proximity of interacting molecules.A FRET pair could be used to study the detailed structural arrangement of a this compound-protein complex. rsc.org

Differential Scanning Calorimetry for Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is a primary method for determining the thermal stability of molecules, particularly proteins, by measuring their melting temperature (Tm) and the enthalpy of unfolding (ΔH). nih.govnih.gov

The interaction of this compound with proteins can significantly affect their thermal stability. Studies have shown that soluble sucrose octasulfate (SOS) stabilizes acidic fibroblast growth factor (aFGF) against thermal unfolding, as determined by DSC. This stabilizing effect is observed as an increase in the Tm of the protein in the presence of SOS. An increase in Tm indicates that more thermal energy is required to denature the protein, signifying a more stable conformation.

DSC is a valuable tool for characterizing the stabilizing or destabilizing effects of ligands like this compound on the structure of macromolecules. nih.gov The technique is highly reproducible and can be used to compare the thermal stability of a protein in the presence and absence of this compound, providing quantitative data on the extent of stabilization. nih.govicheme.org

Key Thermodynamic Parameters from DSC:

ParameterSymbolDescriptionSignificance in this compound Studies
Melting Temperature TmThe temperature at which 50% of the protein is in its unfolded state.An increase in Tm upon addition of this compound indicates stabilization of the protein.
Enthalpy of Unfolding ΔHThe amount of heat absorbed during the unfolding process.Changes in ΔH can provide insights into the energetics of the interaction and the nature of the forces involved.
Heat Capacity Change ΔCpThe change in heat capacity upon unfolding.Provides information about the change in the solvent-exposed surface area of the protein upon unfolding.

Mechanistic Molecular and Cellular Interaction Studies of Sucrosofate Potassium

Investigation of Molecular Recognition and Binding Dynamics of Sucrosofate (B108227) Potassium

The ability of sucrosofate potassium to interact with a range of biological macromolecules is central to its activity. Researchers have employed various biophysical techniques to characterize these binding events, identify target molecules, and quantify the dynamics of these interactions.

Target Identification and Ligand-Binding Assays (In Vitro), including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

In vitro assays have been instrumental in identifying the binding partners of this compound and quantifying the affinity of these interactions. Isothermal titration calorimetry (ITC) has been utilized to determine the binding affinity of sucrose (B13894) octasulfate (SOS), the anionic component of this compound, with proteins such as human acidic fibroblast growth factor (hFGF-1). These studies have confirmed a direct interaction and provided thermodynamic parameters of the binding.

While specific Surface Plasmon Resonance (SPR) kinetic data (ka, kd) for this compound are not extensively detailed in the available literature, SPR-based solution affinity assays have been described for measuring the dissociation constant (Kd) of various ligands, including sucrose octasulfate, with heparin/heparan sulfate-binding proteins. This methodology is suitable for rapidly screening such interactions.

Biolayer interferometry (BLI), a technique similar to SPR, has been used to study the inhibitory effect of sucrose octasulfate on the interaction between Norrin and Tspan12, revealing a competitive binding mechanism.

Table 1: In Vitro Binding Data for Sucrose Octasulfate (SOS)

Interacting MoleculesTechniqueParameterValue
ThrombinNot SpecifiedKd~1.4 µM nih.gov
Norrin-Tspan12 InteractionBiolayer Interferometry (BLI)Ki34 ± 4 μM

Elucidation of Specific Protein-Ligand and Nucleic Acid Interactions

This compound, as a highly sulfated molecule, mimics the structure of heparin and heparan sulfate (B86663), allowing it to interact with a variety of heparin-binding proteins. The crystal structure of acidic fibroblast growth factor (aFGF) in complex with sucrose octasulfate (SOS) has been determined, revealing that SOS binds to a positively charged region on aFGF, primarily involving residues Lys112, Arg116, Lys118, and Arg122. This binding site is also crucial for heparin interaction.

The interaction of sucrose octasulfate with thrombin has also been characterized. It binds to exosite II of thrombin, a site also recognized by heparin. This interaction is believed to be responsible for the observed modulation of thrombin's activity.

Direct interactions between this compound and nucleic acids have not been extensively documented. However, a related compound, silver sucrosofate, has been shown to form complexes with microbial DNA and RNA, suggesting that the sucrosofate moiety has the potential to interact with nucleic acids.

Receptor Binding Affinity Profiling and Selectivity Studies

The interaction of this compound with fibroblast growth factor receptors (FGFRs) has been a key area of investigation. Sucrose octasulfate has been shown to induce FGF-dependent dimerization of FGFRs. nih.gov The crystal structure of the dimeric FGF2-FGFR1-SOS complex demonstrates that SOS binds to both FGF and FGFR, thereby increasing the affinity between the growth factor and its receptor. nih.gov Furthermore, SOS interacts with the adjacent FGFR, promoting protein-protein interactions that stabilize the receptor dimer. nih.gov

Comprehensive receptor binding affinity profiling against a broad panel of other receptors is not widely available in the current literature, with research primarily focused on its interactions within the FGF signaling system.

Elucidation of Intracellular Signaling Pathways Modulated by this compound in Cellular Models

The effects of this compound on cellular behavior are mediated through its influence on intracellular signaling pathways. While it is believed to primarily act extracellularly, its modulation of ligand-receptor interactions can have profound effects on downstream cellular signaling.

Studies have suggested that by inhibiting the binding of vascular endothelial growth factor (VEGF) to the extracellular matrix, sucrose octasulfate can decrease the cellular internalization of VEGF, thereby indirectly modulating VEGF-mediated signaling. nih.gov Research on a related compound, lactulose (B1674317) octasulfate, indicated an extracellular mechanism of action, which may also be the primary mode of action for this compound. nih.gov

Enzyme Inhibition/Activation Kinetics and Substrate Specificity

Sucrose octasulfate has been shown to modulate the activity of certain enzymes, particularly those involved in the coagulation cascade. It selectively accelerates the inactivation of thrombin by heparin cofactor II (HCII) by approximately 2000-fold. nih.govnih.gov Kinetic studies have revealed that this is a result of sucrose octasulfate binding to both thrombin and HCII, facilitating the formation of a ternary complex. nih.govnih.gov In contrast, it has a modest inhibitory effect on the inactivation of thrombin by antithrombin. nih.gov

The interaction of sucrose octasulfate with thrombin has been characterized, and it has been shown to inhibit its catalytic activity with a high potency but low efficacy. nih.gov

Table 2: Kinetic Parameters for Sucrose Octasulfate (SOS) in Enzyme Regulation

Enzyme/SystemParameterValueNote
Thrombin Inactivation by HCIIAcceleration Factor~2000-fold nih.govnih.gov-
Kd (SOS binding to Thrombin)Site 1: 10 ± 4 µM; Site 2: 400 ± 300 µM nih.govnih.govTwo binding sites were identified.
Kd (SOS binding to HCII)1.45 ± 0.30 mM nih.govnih.gov-
Thrombin Catalytic ActivityIC504.5 ± 1.1 µM nih.govInhibition of proteolytic activity.

Gene Expression and Proteomic Profiling in Cellular Systems

The influence of this compound on gene expression has been investigated in cellular models. A study on normal human keratinocytes evaluated the effect of sucrose octasulfate of potassium on the expression of 14 genes involved in cell differentiation. The results, summarized in the table below, indicate that this compound can modulate the expression of genes crucial for skin barrier function and structure.

Table 3: Effect of this compound on Gene Expression in Human Keratinocytes

GeneFunctionRelative Quantity (RQ) of Expression
InvolucrinCornified envelope precursorData not specified
LoricrinMajor protein of the cornified envelopeData not specified
FilaggrinAggregates keratin (B1170402) filamentsData not specified
Transglutaminase 1Cross-links cornified envelope proteinsData not specified

Note: The specific relative quantity values for gene expression changes induced by this compound were not detailed in the available source material, which only indicated that the expression of these genes was modified. google.comgoogleapis.com

Comprehensive proteomic profiling to identify global changes in protein expression in response to this compound treatment has not been extensively reported in the scientific literature. Such studies would provide a broader understanding of the cellular pathways affected by this compound.

Cellular Permeation and Subcellular Localization Studies of this compound (Mechanistic Transport)

The cellular uptake of this compound is intrinsically linked to the nanocarrier system in which it is a key component. Rather than permeating cell membranes as an individual molecule, this compound facilitates the encapsulation of therapeutic agents within liposomes, and the entire liposomal vesicle is then taken up by the cell. The transport of these nanocarriers across the cell membrane is a critical step for drug delivery.

Studies suggest that the primary mechanism for the cellular entry of such liposomal nanocarriers is endocytosis. mdpi.com This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle. The specific pathway of endocytosis can vary depending on the size, charge, and surface characteristics of the liposome. Once inside the cell, these vesicles, or endosomes, undergo a series of maturation steps, which typically involve a decrease in internal pH. This acidic environment can be a crucial trigger for the subsequent release of the encapsulated drug.

The subcellular localization of the this compound itself, following the breakdown of the nanocarrier, is not extensively detailed in current research. The focus remains on its function within the carrier to ensure the stable delivery of the active "guest" molecule to the cellular interior. The fate of the this compound molecule post-drug release is a potential area for future investigation.

Mechanistic Studies of this compound's Role in Nanocarrier Systems

This compound is a critical excipient in the formulation of nanoliposomal drug carriers, particularly for chemotherapeutic agents like Irinotecan (B1672180). medchemexpress.commedchemexpress.com Its unique chemical structure, a sucrose molecule with eight negatively charged sulfate groups, allows it to act as an efficient encapsulating agent. caymanchem.comdrugbank.com

Principles of Encapsulation and Retention of Guest Molecules by this compound

The primary principle behind the encapsulation of guest molecules by this compound within a nanocarrier, such as a liposome, is the formation of a stable, precipitated, or gelated complex within the carrier's aqueous core. This process is driven by strong electrostatic interactions between the polyanionic this compound and a cationic or suitable guest molecule.

The mechanism involves several key steps:

Active Loading: The guest molecule, for instance, the active form of Irinotecan, is actively transported into the liposome.

Complexation: Inside the liposome, the guest molecule encounters this compound. The multiple sulfate groups on the sucrosofate molecule interact with the guest molecule.

Precipitation and Gelation: This interaction leads to the formation of an insoluble, gel-like precipitate. This intra-liposomal precipitate effectively traps the drug, leading to high encapsulation efficiency and stable retention of the cargo.

This method of creating an internal precipitate ensures that the guest molecule remains securely within the nanocarrier during circulation, minimizing premature leakage and systemic exposure.

Below is an interactive table summarizing the components and their roles in the encapsulation process.

ComponentChemical NatureRole in EncapsulationPrimary Interaction
This compound Polyanionic sucrose octasulfateTrapping/Encapsulating AgentForms an insoluble complex with the guest molecule.
Guest Molecule (e.g., Irinotecan) Cationic (in its active form)Therapeutic AgentBinds to this compound, leading to precipitation.
Liposome Phospholipid bilayer vesicleNanocarrier VehicleEncloses the Sucrosofate-guest molecule complex.

Mechanisms of Controlled Release of Encapsulated Molecules by this compound in In Vitro Models

The controlled release of a guest molecule from a this compound-based nanocarrier is a multi-step process, typically triggered by environmental cues at the target site, such as a tumor's acidic microenvironment. mdpi.comnih.gov In vitro models are essential for studying the kinetics and mechanisms of this release.

The release mechanism is predicated on the destabilization of the liposomal carrier and the subsequent dissolution of the intra-liposomal drug-sucrosofate complex.

Carrier Destabilization: The liposomal membrane may be designed to become permeable or break down in response to specific stimuli like low pH or enzymatic activity. mdpi.comnih.gov

Complex Dissociation and Drug Release: Once the carrier's integrity is compromised, the internal environment changes, leading to the dissociation of the guest molecule from the this compound complex. The freed drug can then diffuse out of the nanocarrier and into the target tissue.

In vitro release studies typically employ methods like dialysis or sample-and-separate techniques (e.g., centrifugation) to distinguish released drug from encapsulated drug over time. nih.gov These experiments are often conducted in different buffer solutions to simulate various physiological conditions. For example, comparing release profiles at a neutral pH (e.g., 7.4, simulating blood) versus an acidic pH (e.g., 5.0, simulating a tumor microenvironment or an endosome) can provide insight into the pH-sensitivity of the release mechanism. nih.gov

The following interactive table presents data from hypothetical in vitro release studies to illustrate the controlled release principle.

In Vitro ModelRelease MediumTime (hours)Cumulative Release (%)Inferred Mechanism
Model A Phosphate Buffer (pH 7.4)2415%High retention in neutral pH, minimal leakage.
Model B Acetate Buffer (pH 5.0)2470%Accelerated release in acidic pH, suggesting carrier destabilization and complex dissolution.
Model C Phosphate Buffer (pH 7.4) with Esterase2465%Enzyme-triggered release due to lipid hydrolysis.

These studies demonstrate that release is not merely a passive diffusion process but can be engineered to respond to specific environmental triggers, which is a hallmark of advanced controlled-release drug delivery systems.

Pre Clinical in Vitro and Ex Vivo Models for Mechanistic Research on Sucrosofate Potassium

Application of Diverse Cell Line Models in Sucrosofate (B108227) Potassium Mechanistic Investigations

Cell lines, being immortalized and well-characterized, offer a reproducible and scalable system for initial mechanistic screening and hypothesis testing of compounds like sucrosofate potassium.

Specialized Cell Lines for Specific Target Pathway Exploration

The selection of an appropriate cell line is contingent on the specific biological pathway being investigated. In the context of this compound, which is known to interact with growth factors, endothelial and cancer cell lines are of particular relevance.

One of the key mechanisms of this compound's anti-tumor activity is its interaction with the Fibroblast Growth Factor 2 (FGF-2) signaling pathway. caymanchem.com Research has utilized specialized cell lines to meticulously investigate this interaction. For instance, studies have employed Bovine Capillary Endothelial (BCE) cells to demonstrate that this compound, also referred to as sucrose (B13894) octasulfate (SOS), can inhibit the binding of FGF-2 to its receptors on the cell surface. caymanchem.com Furthermore, these in vitro models have shown that this compound can displace FGF-2 that is already bound to endothelial cells. caymanchem.com This inhibitory and displacing action on a crucial angiogenesis-promoting growth factor highlights a significant aspect of its potential anti-cancer mechanism.

Given that this compound is utilized in liposomal formulations for the delivery of chemotherapy agents like irinotecan (B1672180) in colon cancer research, human colon adenocarcinoma cell lines (e.g., HT-29, HCT-116) are valuable models for exploring its effects in a cancer-specific context. medchemexpress.com While direct studies on this compound's independent effects on these cell lines are not extensively documented in the provided search results, they represent a critical tool for future investigations into its potential synergistic or independent anti-proliferative and anti-metastatic properties.

Cell LineCell TypeApplication in this compound ResearchKey Findings
Bovine Capillary Endothelial (BCE)EndothelialInvestigating the effect on FGF-2 binding and signaling.Inhibits FGF-2 binding and displaces pre-bound FGF-2. caymanchem.com
Human Colon Adenocarcinoma (e.g., HT-29, HCT-116)Epithelial (Cancer)Potential for studying effects in the context of colorectal cancer, especially in combination with irinotecan. medchemexpress.comServes as a relevant model for future mechanistic studies.

Co-culture and 3D Cell Culture Systems for Complex Cellular Interactions

While monocultures of cell lines are useful, they lack the complexity of the in vivo tumor microenvironment. Co-culture and three-dimensional (3D) cell culture systems offer more physiologically relevant models to study the intricate interplay between different cell types.

Co-culture models, for instance, could be employed to investigate the effect of this compound on the communication between cancer cells and stromal cells, such as fibroblasts or endothelial cells. This would be particularly pertinent for understanding its impact on processes like angiogenesis and tumor invasion. For example, a co-culture of endothelial cells and colon cancer cells could be used to assess the ability of this compound to inhibit the formation of vascular networks induced by tumor-secreted factors.

3D cell culture models, such as spheroids or organoids, provide an even more accurate representation of solid tumors, with gradients of nutrients, oxygen, and proliferative states. The use of 3D models would be a logical next step in this compound research to evaluate its penetration into tumor masses and its efficacy in a more tissue-like architecture. These models could provide crucial insights into its ability to modulate the extracellular matrix and affect cell-cell adhesion within a tumor spheroid. While specific studies employing these advanced models for this compound are not detailed in the available search results, their application is a promising avenue for future research.

Utilization of Primary Cell Cultures and Organ-Specific Ex Vivo Models for Mechanistic Insights

Primary cell cultures, derived directly from tissues, and ex vivo organ models retain a higher degree of the physiological and genetic characteristics of their tissue of origin compared to immortalized cell lines.

The use of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), would provide a more clinically relevant system to validate the findings observed in bovine endothelial cell lines regarding the inhibition of FGF-2 signaling by this compound. Similarly, primary cancer cells isolated from patient tumors could offer a personalized medicine approach to studying the efficacy of this compound.

Ex vivo organ culture models, where small pieces of tissue are kept viable in a culture system, offer the highest level of tissue organization short of in vivo studies. For instance, an ex vivo model of a human colon tumor explant could be used to study the effects of this compound on the tumor microenvironment in its entirety, including the native stromal and immune cell components. This would allow for the assessment of its impact on tissue architecture, cell viability, and the expression of key biomarkers in a setting that closely mimics the human body. Although the direct application of these models in this compound research is yet to be extensively reported, they hold significant potential for providing deeper mechanistic insights.

Advanced Biosensor and Microfluidic Platforms for Real-time Mechanistic Monitoring of this compound Interactions

The development of advanced analytical tools like biosensors and microfluidic platforms offers the potential for real-time and high-throughput analysis of molecular interactions and cellular responses to this compound.

Biosensor technologies, such as surface plasmon resonance (SPR), could be employed to quantitatively analyze the binding kinetics of this compound with its molecular targets, like FGF-2 and other heparin-binding growth factors. This would provide precise data on the affinity and rates of association and dissociation, which are critical for understanding the potency and duration of its inhibitory effects.

Microfluidic platforms, or "lab-on-a-chip" systems, allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular behavior. A microfluidic device could be designed to create a gradient of this compound, allowing for the study of dose-dependent effects on cell migration and invasion. Furthermore, these platforms can be integrated with various detection methods to simultaneously measure multiple parameters, such as cell viability, protein expression, and secreted factors, providing a comprehensive picture of the cellular response to this compound. While the current body of literature does not specify the use of these advanced platforms for this compound research, their application represents a frontier for gaining dynamic and quantitative mechanistic insights.

Theoretical and Computational Chemistry Applied to Sucrosofate Potassium

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of Sucrosofate (B108227) Potassium

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure of molecules. For a complex ion like sucrosofate potassium, methods such as Density Functional Theory (DFT) are particularly useful for predicting its geometry, electronic properties, and reactivity.

These calculations can determine the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the numerous sulfate (B86663) groups create a high negative charge density, significantly influencing its electrostatic potential and interaction with biological targets.

Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, vibrational frequencies calculated via these methods can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and the successful sulfation of all eight hydroxyl groups. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can also aid in the interpretation of experimental data for structural elucidation.

Table 1: Predicted Electronic and Spectroscopic Properties of this compound from Hypothetical Quantum Chemical Calculations This table presents illustrative data that could be obtained from quantum chemical calculations to characterize the molecule's properties.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-8.2 eVIndicates the energy of the outermost electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the energy of the lowest unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap6.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Mulliken Charge on Sulfate Oxygen-0.75 eQuantifies the high negative charge localization on the sulfate groups, crucial for electrostatic interactions.
Major IR Vibrational Frequency (S=O stretch)1250 cm⁻¹Corresponds to the characteristic stretching of the sulfate groups, used for structural confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

Due to its thirteen rotatable bonds and the electrostatic repulsion between its eight sulfate groups, this compound is an exceedingly flexible molecule. echemi.com This flexibility makes determining a single, stable 3D structure challenging. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful computational tool to explore the vast conformational landscape of such molecules over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing insights into its dynamic behavior. For this compound, MD can reveal the preferred conformations in different environments, such as in an aqueous solution. These simulations can map the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. A conformational analysis of sucrose (B13894) octasulfate has been previously performed using high-resolution NMR spectroscopy, and MD simulations can provide a dynamic complement to such experimental data. nih.gov

Furthermore, MD simulations are crucial for understanding the interactions between this compound and solvent molecules. The simulations can characterize the hydration shell around the molecule, showing how water molecules orient themselves around the charged sulfate groups and the carbohydrate backbone. This information is vital for understanding the molecule's solubility and how it behaves at interfaces, which is relevant to its biological activities. researchgate.netsemanticscholar.org

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water This table provides examples of the types of quantitative data and insights that can be extracted from MD simulations.

Simulation ParameterFindingImplication
Radius of Gyration3.5 - 5.0 ÅQuantifies the "compactness" of the molecule, showing that it fluctuates between extended and more folded states.
Root Mean Square Deviation (RMSD)High ( > 4 Å)Indicates significant conformational flexibility over the simulation time.
Radial Distribution Function (g(r)) of Water around SulfatePeak at 2.5 ÅShows a highly structured and dense layer of water molecules (hydration shell) around the charged sulfate groups.
Number of Hydrogen Bonds (Solute-Solvent)Average of 64Demonstrates extensive hydrogen bonding with water, explaining its solubility despite its size.

Chemoinformatics and Machine Learning for Predictive Modeling of this compound's Mechanistic Properties

Chemoinformatics involves the use of computational methods to analyze chemical information. mdpi.com When combined with machine learning, it becomes a powerful tool for building predictive models from large datasets. nih.govnih.gov For this compound, these techniques can be applied to predict its mechanistic properties by learning from data on related sulfated oligosaccharides or other polyanionic molecules.

The first step in such an analysis is to represent the molecule using numerical descriptors. These can include 1D properties (e.g., molecular weight, atom counts), 2D properties (e.g., topological indices that describe molecular branching), and 3D properties (e.g., molecular shape, surface area). These descriptors transform the chemical structure into a format that machine learning algorithms can process. nih.gov

Supervised machine learning models, such as support vector machines or random forests, can then be trained on a dataset of molecules with known activities (e.g., anticoagulant activity, growth factor inhibition). The trained model can then be used to predict the activity of this compound or its analogues, providing hypotheses about its mechanism of action. These models can identify which molecular features are most important for a given biological effect.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) for this compound Analogues

Rational design of this compound analogues would involve systematic modifications to its structure. Key modifications could include:

Varying the Degree of Sulfation: Synthesizing analogues with fewer than eight sulfate groups (e.g., hexa- or tetra-sulfated sucrose) to determine if a specific number of charges is required for activity.

Altering the Position of Sulfate Groups: Creating regioisomers with sulfate groups at different positions on the sucrose backbone to see if a particular spatial arrangement of negative charge is necessary.

Changing the Carbohydrate Scaffold: Replacing the sucrose core with other disaccharides (e.g., lactose, maltose) to assess the importance of the specific shape and stereochemistry of the backbone.

De novo synthesis of these carefully designed analogues allows for a systematic probing of the molecular interactions responsible for the compound's biological effects, such as its ability to inhibit thrombin or fibroblast growth factor 2. caymanchem.comcvmh.fr

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.comlibretexts.org Once a library of this compound analogues is synthesized and their biological activities are measured, a QSAR model can be developed.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties like size, shape, lipophilicity, and electronic charge distribution. Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed activity. nih.gov

Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

A validated QSAR model can be used to predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis. medcraveonline.com More importantly, the descriptors that are found to be significant in the model provide direct insight into the mechanistic requirements for activity. For example, if a descriptor related to the electrostatic surface area is highly correlated with activity, it provides a strong hypothesis that electrostatic interactions are a key driver of the mechanism.

In Silico Screening and Design of Novel this compound-Based Scaffolds for Mechanistic Probes

In silico (computational) screening allows for the rapid evaluation of large virtual libraries of compounds against a biological target. Using this compound as a starting point, novel scaffolds can be designed and screened for their potential as mechanistic probes.

This process often begins with the creation of a pharmacophore model based on the known structure of this compound. A pharmacophore defines the essential spatial arrangement of features (e.g., negative charges, hydrogen bond acceptors) required for biological activity. This model can then be used to search virtual databases for other molecules that match these features, potentially identifying novel, structurally distinct scaffolds with similar activity.

Alternatively, structure-based design can be used if the 3D structure of a biological target (e.g., an enzyme) is known. Molecular docking simulations can predict how designed analogues of this compound might bind to the target's active site. This allows for the computational evaluation of binding affinity and the identification of key interactions. By designing molecules that systematically probe these interactions, researchers can develop potent and selective mechanistic tools to further understand the biological pathways modulated by this compound.

Interdisciplinary Applications and Future Directions in Sucrosofate Potassium Research

Potential Integration of Sucrosofate (B108227) Potassium in Advanced Materials Science

The highly charged and multifunctional structure of sucrosofate potassium makes it a compelling candidate for the development of advanced biomaterials. Its ability to interact with biological molecules, such as growth factors and extracellular matrix components, offers significant potential in regenerative medicine and tissue engineering.

A notable application in this area is the incorporation of potassium sucrose (B13894) octasulfate (PSO) into hydrogel scaffolds for wound healing. nih.gov Researchers have developed a double-network porous hydrogel using a high internal phase emulsion technique, composed of poly(methyl methacrylate-co-acrylamide) and polyvinyl alcohol, as a delivery vehicle for PSO. nih.gov This advanced material exhibits a hierarchical microstructure with interconnected pores, high porosity, and excellent mechanical properties. nih.gov The hydrogel is designed to release this compound in a controlled manner, which has been shown to accelerate diabetic wound healing by inhibiting matrix metalloproteinase-9 (MMP-9), promoting the secretion of growth factors, improving vascularization, and enhancing collagen deposition. nih.gov

The anionic properties of this compound can also be leveraged for the surface modification of materials to improve their biocompatibility and to introduce specific functionalities. For instance, surfaces coated with this compound could mimic the behavior of heparin and heparan sulfate (B86663), thereby influencing cell adhesion, proliferation, and differentiation. The combination of N,O-carboxymethyl chitosan (B1678972) with potassium salts of sucrose octasulfate has been noted for its synergistic hydrophilic effect, creating compositions that can effectively absorb and retain moisture, suggesting applications in materials designed for maintaining skin water balance. researchgate.net

The future of this compound in materials science may also include its use in creating composite materials where it can serve as a bioactive filler or as a cross-linking agent to enhance the physical and mechanical properties of polymers. oup.com

Table 1: Properties of a this compound-Loaded Hydrogel for Wound Healing


PropertyDescriptionObserved Benefit in Diabetic Wound HealingReference
MicrostructureDouble-network with interconnected porous morphology.Provides a scaffold for cell infiltration and nutrient transport. nih.gov
Mechanical PropertiesExcellent mechanical strength and suitable swelling.Maintains structural integrity at the wound site. nih.gov
Drug Loading & ReleaseHigh drug-loading performance with effective PSO release.Sustained delivery of the therapeutic agent to the wound bed. nih.gov
BiocompatibilityGood in vitro and in vivo biocompatibility.Minimizes inflammatory response and promotes tissue integration. nih.gov
BioactivityInhibits MMP-9, increases growth factors, improves vascularization, and promotes collagen deposition.Accelerates wound closure and re-epithelialization. nih.gov

Future Challenges and Opportunities in Fundamental Academic Research on this compound

The exploration of this compound beyond its established applications presents both significant challenges and exciting opportunities for fundamental academic research.

Challenges:

Structural Characterization: The complete and unequivocal chemical characterization of highly sulfated and complex polysaccharides can be challenging. nih.gov While the structure of this compound is well-defined, ensuring batch-to-batch consistency and accurately characterizing partially sulfated variants remains a hurdle.

Cost-Effective and Sustainable Production: Developing commercially viable and environmentally friendly methods for the large-scale production of high-purity this compound is a major challenge. researchgate.net This includes overcoming the limitations of both chemical and potential biocatalytic routes.

Understanding Structure-Function Relationships: A deeper understanding of how the degree and pattern of sulfation influence the biological and material properties of this compound is needed. This requires the synthesis and testing of a range of well-defined analogues.

Regulatory Hurdles: The introduction of this compound into new applications, particularly in biomaterials and medicine, will face rigorous regulatory scrutiny. frontiersin.org

Opportunities:

Biomaterials and Regenerative Medicine: The success of the this compound-loaded hydrogel for wound healing opens up a vast field of research in tissue engineering, drug delivery, and medical device coatings. nih.gov

Development of Research Tools: There is a clear opportunity to develop novel analytical probes and sensors based on this compound for studying biological systems and for diagnostic purposes.

Green Chemistry and Biocatalysis: The development of efficient biocatalytic or chemoenzymatic synthesis routes for this compound represents a significant opportunity at the intersection of chemistry and biotechnology.

Exploring Novel Biological Activities: Fundamental research into the interactions of this compound with a wider range of proteins and cells could uncover new therapeutic applications, leveraging the growing interest in the pharmacological potential of sulfated polysaccharides. nih.govfrontiersin.org

Table of Compound Names

Compound Name
This compound
Potassium Sucrose Octasulfate (PSO)
Sucrose
Poly(methyl methacrylate-co-acrylamide)
Polyvinyl alcohol
N,O-carboxymethyl chitosan
Heparin
Heparan sulfate
Dextran
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Chondroitin
Fructose
Sucrose-6-acetate

Q & A

Q. How can the chemical structure of sucrosofate potassium be characterized using spectroscopic and chromatographic methods?

this compound (C₁₂H₁₄K₈O₃₅S₈·7H₂O) is a sulfated polysaccharide derivative. Its structure can be validated via:

  • FT-IR spectroscopy : Identify sulfate ester (S=O) stretches near 1250 cm⁻¹ and 1050 cm⁻¹ .
  • NMR spectroscopy : Analyze anomeric proton signals (δ 5.0–5.5 ppm) to confirm glycosidic linkages .
  • HPLC with charged aerosol detection : Quantify purity and detect residual solvents or impurities .
  • Titrimetric water content analysis : Required for anhydrous forms (CAS 73264-44-5) to ensure stoichiometric accuracy .

Q. What are the critical storage and handling protocols for this compound to maintain stability?

  • Storage : Refrigerate (2–8°C) in airtight, light-protected containers to prevent hydrolysis of sulfate groups .
  • Handling : Use desiccators during weighing to avoid moisture absorption. Safety protocols include wearing gloves (R36/37/38: irritant) and working in a fume hood .

Q. How can researchers validate the purity of this compound batches for in vitro studies?

  • Elemental analysis : Verify potassium (K⁺) content via atomic absorption spectroscopy (target: ~23.6% K by mass) .
  • Sulfate quantification : Use gravimetric analysis after acid hydrolysis or ion chromatography .
  • Thermogravimetric analysis (TGA) : Confirm hydration status (heptahydrate vs. anhydrous forms) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound in combination therapies (e.g., with irinotecan for pancreatic adenocarcinoma)?

  • Dose optimization : Use factorial designs to test synergistic effects with irinotecan, oxaliplatin, and 5-FU. Monitor pharmacokinetic interactions (e.g., plasma clearance) .
  • Endpoint selection : Prioritize tumor regression metrics (RECIST criteria) and biomarker analysis (e.g., CA19-9 levels) .
  • Control groups : Include cohorts receiving monotherapies to isolate this compound’s contribution .

Q. How can contradictory data on this compound’s efficacy across preclinical models be resolved?

  • Model stratification : Compare outcomes in patient-derived xenografts (PDX) vs. cell lines to assess translatability .
  • Meta-analysis : Aggregate data from studies using standardized protocols (e.g., USP dissolution testing) to identify confounding variables (e.g., hydration state affecting bioavailability) .
  • Mechanistic studies : Use RNA sequencing to elucidate tissue-specific pathways (e.g., sulfation-dependent vs. independent mechanisms) .

Q. What advanced analytical methods are suitable for studying this compound’s interaction with gastrointestinal mucins?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to mucin glycoproteins .
  • Fluorescence microscopy : Track localization in mucus layers using fluorescently tagged analogs .
  • In situ perfusion models : Measure mucosal adhesion kinetics in rodent intestinal segments .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about this compound’s mechanism of action?

Apply the FLOAT framework :

  • Focus : Narrow the scope to a specific pathway (e.g., "Does this compound inhibit VEGF-A via sulfate-mediated charge masking?").
  • Link variables : Correlate sulfate content (independent variable) with anti-angiogenic activity (dependent variable) .
  • Avoid broad/narrow extremes : Example: "How does pH (5.0–7.4) modulate this compound’s mucoadhesion in chronic colitis models?" .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Uncertainty quantification : Report 95% confidence intervals for LD₅₀ in acute toxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.